4-Bromo-2,6-bis(trifluoromethyl)quinoline
Overview
Description
4-Bromo-2,6-bis(trifluoromethyl)quinoline (4-Br-2,6-TFMQ) is an important molecule that has been studied for its various applications in scientific research. It is a heterocyclic compound with a benzene ring and a quinoline ring connected by a bromine atom. It is a white, crystalline solid that is soluble in organic solvents, such as chloroform and dimethyl sulfoxide (DMSO). 4-Br-2,6-TFMQ has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
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Synthesis of Fluorinated Quinolines
- Summary of Application : Fluorinated quinolines, which include compounds like “4-Bromo-2,6-bis(trifluoromethyl)quinoline”, have been synthesized using a variety of methods . These compounds have found applications in various fields due to their unique properties .
- Methods of Application : The synthesis of these compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : The synthesis of these compounds has led to the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
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Use in Advanced Research and Life Sciences
- Summary of Application : “4-Bromo-2,6-bis(trifluoromethyl)quinoline” and similar compounds have been used in advanced research and life sciences . They have been used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .
- Results or Outcomes : The use of these compounds in various fields has helped to meet a wide variety of needs .
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Manufacturing of Trifluoromethylpyridines
- Summary of Application : The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application : The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The development of organic compounds containing fluorine has made possible many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
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Use in Organic Synthesis
- Summary of Application : “4-Bromo-2,6-bis(trifluoromethyl)quinoline” and similar compounds have been used in organic synthesis . They have been used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .
- Results or Outcomes : The use of these compounds in various fields has helped to meet a wide variety of needs .
properties
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCXJMWXDNLXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615777 | |
Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-bis(trifluoromethyl)quinoline | |
CAS RN |
35853-48-6 | |
Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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